methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate
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Description
Methyl 2-(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidine-3-carboxamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their interaction with thearomatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can formhydrogen bonds with different targets, which can lead to changes in the target’s function . This interaction can potentially alter the activity of the target enzyme or receptor, leading to downstream effects .
Biochemical Pathways
The inhibition of aromatase by similar compounds can affect theestrogen biosynthesis pathway , potentially leading to reduced estrogen levels . This can have downstream effects on various cellular processes, particularly in hormone-responsive tissues .
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve theirpharmacokinetic properties , potentially enhancing their absorption and distribution .
Result of Action
Similar 1,2,4-triazole derivatives have shown promisingcytotoxic activity against certain cancer cell lines . This suggests that this compound could potentially induce cell death in certain types of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds
Cellular Effects
Some 1,2,4-triazole derivatives have been shown to exhibit potent inhibitory activities against certain cancer cell lines . This suggests that this compound may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies have been done to understand the mechanism and binding modes of some 1,2,4-triazole derivatives in the binding pocket of certain enzymes . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
methyl 2-[[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carbonyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3S/c1-28-18(27)13-6-8-29-17(13)21-16(26)12-3-2-7-24(9-12)14-4-5-15(23-22-14)25-11-19-10-20-25/h4-6,8,10-12H,2-3,7,9H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUGGSXVBAJLGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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